molecular formula C19H14N2O2 B8464725 3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carbonitrile CAS No. 89224-86-2

3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carbonitrile

Cat. No. B8464725
Key on ui cas rn: 89224-86-2
M. Wt: 302.3 g/mol
InChI Key: JWJAOYGHEABQSH-UHFFFAOYSA-N
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Patent
US04596814

Procedure details

Prepared by the procedure described in Example 21 from 6.5 g (0.020 mole) of 3-ethoxy-4-phenyl-4H-furo-[3,2-b]indole-2-carboxamide. The crude product (5.5 g, 90% yield), after being washed with water and dried, was converted to the corresponding tetrazole without additional purification. A portion of the crude nitrile recrystallized from methanol yielded an analytically pure sample, mp 121°-122° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:8]2[N:9]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=3[C:7]=2[O:6][C:5]=1[C:22]([NH2:24])=O)[CH3:2]>O>[CH2:1]([O:3][C:4]1[C:8]2[N:9]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=3[C:7]=2[O:6][C:5]=1[C:22]#[N:24])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)OC1=C(OC2=C1N(C=1C=CC=CC21)C2=CC=CC=C2)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(OC2=C1N(C=1C=CC=CC21)C2=CC=CC=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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